molecular formula C9H11NO3S B1363151 N-(p-Tolylsulfonylmethyl)formamide CAS No. 36635-56-0

N-(p-Tolylsulfonylmethyl)formamide

Cat. No.: B1363151
CAS No.: 36635-56-0
M. Wt: 213.26 g/mol
InChI Key: XEHIIYMZJQMMCF-UHFFFAOYSA-N
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Description

N-(p-Tolylsulfonylmethyl)formamide is an organic compound with the molecular formula C9H11NO3S. It is characterized by the presence of a tolylsulfonyl group attached to a formamide moiety. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(p-Tolylsulfonylmethyl)formamide can be synthesized through the reaction of p-toluenesulfonylmethyl isocyanide with formic acid. The reaction typically involves the following steps:

    Formation of p-toluenesulfonylmethyl isocyanide: This is achieved by reacting p-toluenesulfonyl chloride with methylamine, followed by dehydration using phosphorus oxychloride.

    Reaction with formic acid: The p-toluenesulfonylmethyl isocyanide is then reacted with formic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

N-(p-Tolylsulfonylmethyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonyl compounds.

Scientific Research Applications

N-(p-Tolylsulfonylmethyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: this compound is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(p-Tolylsulfonylmethyl)formamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The formamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(p-Tolylsulfonylmethyl)amine
  • p-Toluenesulfonylmethyl isocyanide
  • N-(p-Tolylsulfonyl)formamide

Uniqueness

N-(p-Tolylsulfonylmethyl)formamide is unique due to its combination of a sulfonyl group and a formamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form stable covalent bonds with nucleophiles and engage in non-covalent interactions enhances its utility in various scientific applications.

Properties

IUPAC Name

N-[(4-methylphenyl)sulfonylmethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-8-2-4-9(5-3-8)14(12,13)7-10-6-11/h2-6H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHIIYMZJQMMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338183
Record name N-(p-Tolylsulfonylmethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36635-56-0
Record name N-[[(4-Methylphenyl)sulfonyl]methyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36635-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosyl MF
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036635560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(p-Tolylsulfonylmethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of N-(p-Tolylsulfonylmethyl)formamide in organic synthesis?

A1: this compound serves as a key intermediate in the synthesis of p-Tolylsulfonylmethyl isocyanide (TosMIC) [, ]. TosMIC is a versatile reagent used in various organic reactions, including the synthesis of heterocycles and the formation of carbon-carbon bonds.

Q2: How is this compound converted to p-Tolylsulfonylmethyl isocyanide (TosMIC)?

A2: this compound is converted to TosMIC through a dehydration reaction [, ]. This reaction typically involves treating the formamide with a dehydrating agent, leading to the elimination of a water molecule and the formation of the isocyanide functionality.

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